Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-
Description
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms.
Properties
CAS No. |
209848-45-3 |
|---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
3-tert-butylsulfinyl-6-methoxypyridazine |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)14(12)8-6-5-7(13-4)10-11-8/h5-6H,1-4H3 |
InChI Key |
DNFVRCNRBBWZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)C1=NN=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of pyridazine derivatives typically involves the formation of the pyridazine ring through various synthetic routes. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- undergoes various chemical reactions, including:
Scientific Research Applications
Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy- involves its interaction with specific molecular targets and pathways. For instance, some pyridazine derivatives inhibit calcium ion influx, which is essential for platelet aggregation . This inhibition can lead to antiplatelet and anti-inflammatory effects. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: Contains nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Pyridazinone: A derivative of pyridazine with a keto functionality at position 3.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
